
4,4,5,5-Tetramethyl-2-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique structure of this compound, featuring a boron atom bonded to a dioxaborolane ring and a phenyl group substituted with naphthyl and anthracenyl groups, makes it a valuable intermediate in various chemical reactions.
准备方法
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of a phenylboronic acid derivative with a dioxaborolane compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the boronic ester.
Substitution Reaction: The phenylboronic ester is then subjected to a substitution reaction with naphthyl and anthracenyl derivatives. This step often requires the use of a palladium catalyst and a suitable ligand to promote the coupling reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
化学反应分析
4,4,5,5-Tetramethyl-2-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The boronic ester group can be substituted with various nucleophiles, such as halides or amines, in the presence of a suitable catalyst.
科学研究应用
This compound has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. The presence of the naphthyl and anthracenyl groups enhances the compound’s reactivity and selectivity in these reactions.
相似化合物的比较
Compared to other boronic esters, 4,4,5,5-Tetramethyl-2-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)-1,3,2-dioxaborolane is unique due to its complex structure and enhanced reactivity. Similar compounds include:
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
Naphthylboronic Acid: Contains a naphthyl group and is used in similar applications as the target compound.
Anthracenylboronic Acid: Features an anthracenyl group and is used in the synthesis of organic semiconductors and other advanced materials.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C36H31BO2 |
|---|---|
分子量 |
506.4 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[4-(10-naphthalen-1-ylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C36H31BO2/c1-35(2)36(3,4)39-37(38-35)26-22-20-25(21-23-26)33-29-15-7-9-17-31(29)34(32-18-10-8-16-30(32)33)28-19-11-13-24-12-5-6-14-27(24)28/h5-23H,1-4H3 |
InChI 键 |
XERBRCOTJFZZHS-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13368648.png)
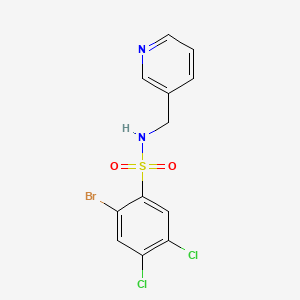
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368652.png)
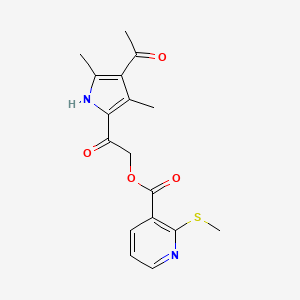
![3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368663.png)
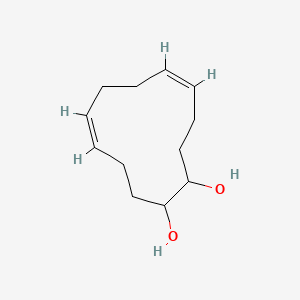
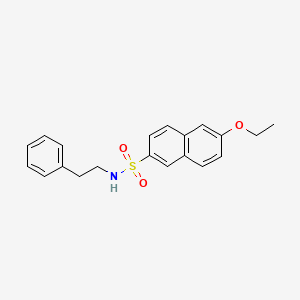

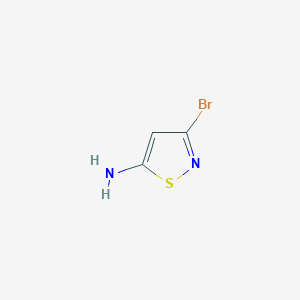
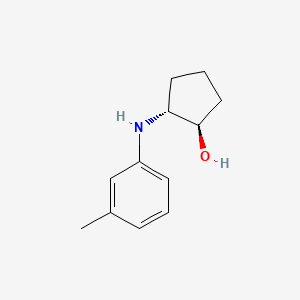
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13368693.png)
![5',6'-Dihydrospiro(cyclohexane-1,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13368700.png)
![[14-(2,4-dichlorophenyl)-6-methoxy-17-thia-2,12,13,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,4,6,8,13,15-heptaen-11-yl] acetate](/img/structure/B13368704.png)
![7-benzyl-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13368711.png)
